Trihexadecyl borate

Description

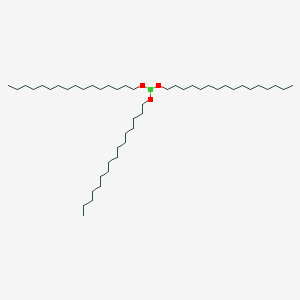

Trihexadecyl borate (C48H99BO3) is a long-chain alkyl borate ester synthesized via the reaction of boric acid (H3BO3) with 1-hexadecanol. This method, involving transesterification or direct esterification, yields a thermally stable compound that can be distilled under high vacuum without decomposition . Its structure comprises three hexadecyl (C16) chains bonded to a central boron atom, conferring lipophilic properties.

Trihexadecyl borate is utilized in biochemical research as a surfactant in lipid nanoparticle formulations for gene delivery and as a membrane stabilizer in electrophysiological studies of ion channels . Its large hydrophobic chains enhance compatibility with lipid bilayers, making it advantageous for biomedical applications requiring controlled release or cellular uptake.

Properties

IUPAC Name |

trihexadecyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H99BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-49(51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGVRXXJKGXOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H99BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303395 | |

| Record name | Trihexadecyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2665-11-4 | |

| Record name | NSC158140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexadecyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexadecyl Borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Reaction Between Boric Acid and Hexadecanol

The primary and most widely reported method for preparing trihexadecyl borate is through the esterification of boric acid with hexadecanol (cetyl alcohol). This reaction involves the condensation of the boric acid hydroxyl groups with the hydroxyl group of hexadecanol, forming borate ester bonds and releasing water as a byproduct.

| Parameter | Description |

|---|---|

| Reactants | Boric acid (B(OH)3) and hexadecanol (C16H33OH) |

| Catalyst | Sulfuric acid (H2SO4) or other strong acids |

| Temperature Range | 100°C to 150°C |

| Reaction Time | Several hours (typically 4-8 hours) |

| Reaction Type | Esterification (condensation reaction) |

| Byproduct | Water (H2O) |

- The reaction mixture is heated under reflux to facilitate the removal of water and drive the equilibrium toward ester formation.

- Sulfuric acid acts as a catalyst, protonating the hydroxyl groups to increase their electrophilicity and promote ester bond formation.

- Continuous stirring ensures homogeneity and efficient contact between reactants.

- After completion, the reaction mixture undergoes purification, typically via distillation or solvent extraction, to isolate trihexadecyl borate with high purity.

$$

\text{B(OH)}3 + 3 \text{C}{16}\text{H}{33}\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{B(O-C}{16}\text{H}{33})3 + 3 \text{H}_2\text{O}

$$

This method is scalable and commonly employed in both laboratory and industrial settings due to its straightforward approach and availability of starting materials.

Industrial Continuous Esterification Process

In industrial production, the esterification is often carried out in a continuous reactor system to improve efficiency and product consistency.

Industrial Process Characteristics:

| Aspect | Description |

|---|---|

| Reactor Type | Continuous stirred tank reactor (CSTR) or plug flow reactor |

| Feed Materials | Boric acid and hexadecanol continuously fed in controlled ratios |

| Catalyst | Acid catalyst, often sulfuric acid or solid acid catalysts |

| Temperature Control | Maintained between 120°C and 150°C |

| Water Removal | Continuous removal via distillation or azeotropic methods |

| Product Purification | Distillation or solvent extraction |

| Yield and Purity | High yield (>90%) and high purity (>98%) |

- Continuous operation allows for better control of reaction parameters.

- Efficient removal of water shifts equilibrium towards ester formation.

- Easier scaling and integration into downstream purification steps.

This method is preferred for large-scale manufacturing due to its operational efficiency and reproducibility.

Alternative Synthetic Routes

While esterification of boric acid with hexadecanol is the primary method, other routes have been explored, particularly in research settings:

Use of Boronic or Borinic Acid Derivatives: Some patents describe the preparation of borate esters via reactions involving boronic or borinic acids with alcohols under catalytic conditions. These methods may involve different catalysts or solvents but ultimately aim to form borate esters.

Grignard Reagent Routes: In some cases, alkylborates can be synthesized by reacting Grignard reagents with boron-containing precursors, although this is less common for long-chain alkyl borates like trihexadecyl borate due to steric and solubility challenges.

These alternative methods are less common for trihexadecyl borate due to complexity and cost but may offer routes for modified borate esters or derivatives.

Purification and Characterization

Post-synthesis, trihexadecyl borate is purified to remove unreacted starting materials, catalyst residues, and side products such as shorter-chain borate esters or boric acid.

Common Purification Techniques:

| Technique | Purpose |

|---|---|

| Vacuum Distillation | Separation based on boiling points |

| Solvent Extraction | Removal of polar impurities |

| Chromatography | For analytical purity and isolation |

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): Confirms ester formation and alkyl chain integrity.

- Infrared Spectroscopy (IR): Identifies characteristic borate ester bonds.

- Mass Spectrometry (MS): Confirms molecular weight.

- Elemental Analysis: Verifies boron and carbon content.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Scale | Notes |

|---|---|---|---|---|---|---|

| Esterification (Batch) | Boric acid + hexadecanol | Sulfuric acid | 100-150 | 4-8 hours | Lab/Small scale | Simple, widely used |

| Continuous Esterification | Boric acid + hexadecanol | Sulfuric acid | 120-150 | Continuous | Industrial | Efficient, scalable |

| Boronic/Borinic Acid Route | Boronic/borinic acid + alcohol | Acid catalyst or others | Variable | Variable | Research scale | Alternative, less common |

| Grignard Reagent Route | Grignard reagent + boron precursor | None or catalyst | Variable | Variable | Research scale | Complex, less used for long chains |

Scientific Research Applications

Trihexadecyl borate has garnered significant attention in scientific research due to its versatile applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other borate esters.

Biology: Trihexadecyl borate is studied for its potential role in biological systems, particularly in the context of boron-containing compounds and their interactions with biomolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of trihexadecyl borate, including its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of lubricants, plasticizers, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trihexadecyl borate involves its interaction with various molecular targets and pathways. In biological systems, borate esters can interact with enzymes and proteins, potentially affecting their activity and function. The ester groups in trihexadecyl borate can also participate in chemical reactions, leading to the formation of new compounds with distinct properties.

Comparison with Similar Compounds

Key Insights :

- Chain Length : Trihexadecyl borate’s long alkyl chains (C16) enhance lipid solubility compared to short-chain analogs like TBB (C4) and trimethyl borate (C1). This reduces volatility and improves compatibility with organic matrices .

- Inorganic vs. Organic: Zinc borate and bioactive glasses are inorganic, offering thermal stability and flame retardancy, whereas organic borates like trihexadecyl borate excel in solubility-driven applications (e.g., drug delivery) .

Stability and Degradation

- Thermal Stability : Trihexadecyl borate resists decomposition under high vacuum, unlike trimethyl borate, which degrades at lower temperatures .

- Hydrolytic Degradation : The ester bonds in trihexadecyl borate hydrolyze slowly in aqueous media, enabling sustained release. In contrast, borate bioactive glasses degrade rapidly, releasing ions that promote bioactivity .

Biological Activity

Trihexadecyl borate , with the chemical formula and CAS number 2665-11-4, is a boron-containing compound primarily used in various industrial applications. Its unique properties arise from its structure, which consists of a triester of boric acid with hexadecanol. This article explores the biological activity of trihexadecyl borate, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 735.109 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 620.9 ± 23.0 °C |

| Flash Point | 298.4 ± 25.3 °C |

| Melting Point | Not available |

Trihexadecyl borate exhibits several biological activities primarily attributed to its boron content. Boron compounds have been shown to influence various physiological processes, including:

- Antioxidant Activity : Studies indicate that boron supplementation can enhance antioxidant defense mechanisms and reduce lipid peroxidation in biological systems .

- Antiproliferative Effects : Research suggests that boron compounds can inhibit cell cycle progression and induce apoptosis in cancer cell lines, demonstrating potential anticancer properties .

- Cell Signaling : The borate ion may act as a signaling molecule, influencing various cellular processes and enzyme activities .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that boron compounds can exhibit significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the inhibition of protein synthesis and activation of MAP kinase pathways, leading to morphological changes consistent with apoptosis .

- Heavy Metal Toxicity Protection : Research has shown that boric acid and its derivatives can mitigate heavy metal toxicity in human blood, suggesting a protective role against environmental toxins .

- Nutritional Applications : Dietary supplementation with boron has been linked to improved vitamin status and enhanced metabolic functions in animal models . This raises the potential for trihexadecyl borate as a nutritional supplement.

Toxicological Profile

While trihexadecyl borate has beneficial biological activities, it also presents certain hazards:

- Irritation : It is known to irritate the eyes and skin upon contact, with inhalation potentially causing respiratory irritation .

- Lack of Mutagenic or Teratogenic Effects : Current data do not indicate mutagenic or teratogenic effects; however, prolonged exposure should be approached with caution due to potential chronic health effects .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trihexadecyl borate, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Trihexadecyl borate is synthesized via transesterification by reacting 1-hexadecanol with boric acid under controlled conditions. Key optimization parameters include:

- Molar ratios : Stoichiometric excess of 1-hexadecanol to ensure complete esterification.

- Catalysts : Acid catalysts (e.g., sulfuric acid) to accelerate ester formation.

- Purification : High-vacuum distillation (10⁻³–10⁻⁶ mmHg) to isolate the ester without thermal decomposition .

- Purity validation : Monitor via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm absence of residual alcohol or byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trihexadecyl borate?

- Methodological Answer :

-

GC-MS : Use non-polar columns (e.g., DB-5) with electron ionization (EI) to detect molecular ions (e.g., m/z 734 for C₄₈H₉₉BO₃⁺) and fragmentation patterns. Retention times should be cross-referenced with standards .

-

NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 0.88 ppm (terminal CH₃), δ 1.25–1.55 ppm (CH₂ backbone), δ 3.5–4.0 ppm (B-O-CH₂) .

-

FTIR : Key bands include B-O stretching (~1340–1310 cm⁻¹) and ester C-O (~1250–1150 cm⁻¹) .

Technique Key Parameters Diagnostic Markers GC-MS Column: DB-5; Ionization: 70 eV EI m/z 734 (M⁺), fragmentation at m/z 57 (C₄H₉⁺) ¹H NMR Solvent: CDCl₃; Frequency: 400 MHz δ 0.88 (CH₃), δ 3.6 (B-O-CH₂) FTIR ATR mode; Resolution: 4 cm⁻¹ 1315 cm⁻¹ (B-O), 1170 cm⁻¹ (C-O)

Advanced Research Questions

Q. How do discrepancies in reported solubility parameters of trihexadecyl borate impact experimental reproducibility, and what methodological approaches resolve these inconsistencies?

- Methodological Answer : Solubility variations arise from differences in solvent polarity, temperature, and purity. To address this:

- Standardize protocols : Use IUPAC-recommended solvents (e.g., hexane, chloroform) at 25°C .

- Quantitative analysis : Employ gravimetric methods after 24-hour equilibration.

- Data reconciliation : Compare results with thermodynamic models (e.g., Hansen solubility parameters) to identify outliers .

Q. What mechanisms underlie the interaction between trihexadecyl borate and biological membranes, and how can these be systematically investigated?

- Methodological Answer :

- Model systems : Use fluorescence-labeled liposomes or plant cell models (e.g., tobacco BY-2 cells) to track borate uptake .

- Biophysical assays : Measure membrane fluidity via fluorescence anisotropy or conduct transport inhibition studies with competing ions (e.g., Ca²⁺).

- Structural analysis : Employ cryo-EM or molecular dynamics simulations to visualize borate-lipid interactions.

Q. In material science, how does trihexadecyl borate influence the structural properties of borate glasses, and what advanced characterization methods validate these effects?

- Methodological Answer :

-

Synthesis : Incorporate trihexadecyl borate (1–5 wt%) into Pr₂O₅-doped borate glasses via melt-quenching (1000–1200°C) .

-

Characterization :

-

XRD : Confirm amorphous phase integrity; absence of crystalline peaks indicates homogeneous dispersion.

-

Photoluminescence : Monitor Pr³⁺ emission bands (e.g., ³P₀→³H₄ at 490 nm) to assess ligand field effects.

-

Raman spectroscopy : Detect B-O-B bridging (~808 cm⁻¹) and non-bridging oxygen (~1450 cm⁻¹) ratios .

Property Impact of Trihexadecyl Borate Analysis Method Thermal stability Increases glass transition temperature (Tg) by 10–15°C Differential scanning calorimetry (DSC) Optical transparency Reduces scattering losses at 600–800 nm UV-Vis-NIR spectroscopy Ionic conductivity Decreases by 20–30% due to bulky alkyl chains Impedance spectroscopy

Data Contradiction Analysis

Q. How should researchers address conflicting reports on trihexadecyl borate’s thermal stability in polymer composites?

- Methodological Answer :

- Controlled replication : Repeat degradation studies (TGA/DSC) under identical atmospheres (N₂ vs. air).

- Surface analysis : Use XPS or ToF-SIMS to identify surface oxidation products that may skew bulk stability data.

- Statistical validation : Apply ANOVA to compare decomposition temperatures across studies, accounting for heating rate variations (±2°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.